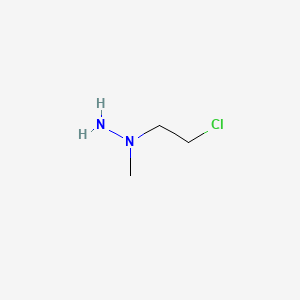
N-Methyl-N-chloroethylhydrazine
描述
N-Methyl-N-chloroethylhydrazine, also known as this compound, is a useful research compound. Its molecular formula is C3H9ClN2 and its molecular weight is 108.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
N-Methyl-N-chloroethylhydrazine has been studied for its potential as an anticancer agent. Research indicates that hydrazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in tumor cells by disrupting cellular mechanisms such as mitochondrial function and reactive oxygen species (ROS) production .
Case Study: Antitumor Activity
- Objective : To evaluate the cytotoxic effects of this compound on cancer cell lines.
- Methodology : In vitro assays were conducted on human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer).
- Findings : The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation. Further investigations suggested that the compound's mechanism involves the activation of apoptotic pathways .
Agricultural Applications
In agriculture, this compound has been explored as a potential herbicide due to its ability to inhibit specific enzymatic pathways in plants. The compound's mode of action involves disrupting metabolic processes critical for plant growth, making it a candidate for weed management strategies.
Case Study: Herbicidal Efficacy
- Objective : To assess the herbicidal properties of this compound.
- Methodology : Field trials were conducted to evaluate its effectiveness against common weeds.
- Findings : The compound showed promising results in controlling weed populations with minimal impact on crop yield, suggesting its viability as an environmentally friendly herbicide alternative .
Toxicological Studies
The toxicological profile of this compound has been a subject of extensive research due to its potential health risks. It is classified as a hazardous substance, and studies have linked exposure to adverse health effects, including carcinogenicity.
Case Study: Toxicity Assessment
- Objective : To determine the toxicological effects of this compound in animal models.
- Methodology : Long-term exposure studies were performed on rodents to evaluate the compound's carcinogenic potential.
- Findings : Results indicated a significant increase in tumor incidence among exposed subjects, highlighting the need for careful handling and regulation of this compound in both laboratory and industrial settings .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent targeting tumor cells | Induces apoptosis in HepG2 and MDA-MB-231 cells |
| Agricultural Science | Potential herbicide for weed control | Effective against weeds with minimal crop impact |
| Toxicology | Assessment of health risks associated with exposure | Linked to increased tumor incidence in rodent studies |
属性
IUPAC Name |
1-(2-chloroethyl)-1-methylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9ClN2/c1-6(5)3-2-4/h2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKYLKFZRKNVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52752-07-5 (mono-hydrochloride) | |
| Record name | N-Methyl-N-chloroethylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052752086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80200743 | |
| Record name | N-Methyl-N-chloroethylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52752-08-6 | |
| Record name | N-Methyl-N-chloroethylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052752086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-chloroethylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















